CID 71330947
Description
CID 71330947 is a PubChem Compound Identifier (CID) representing a unique chemical entity in the PubChem database. While the provided evidence lacks direct structural or functional data for this compound, inferences can be drawn from related compounds and methodologies. For instance, and highlight the use of CID identifiers in chromatographic and mass spectrometric analyses, such as GC-MS and collision-induced dissociation (CID) fragmentation . These techniques are critical for characterizing compounds like this compound, enabling determination of molecular weight, functional groups, and fragmentation patterns.


Hypothetically, if this compound shares structural similarities with compounds in and (e.g., benzothiophene derivatives or steroid-like substrates), it may exhibit properties such as aromaticity, polarity, or enzyme inhibition. For example, describes brominated benzothiophene carboxylic acids (e.g., CID 737737) with specific physicochemical parameters (e.g., TPSA = 65.54 Ų, molecular weight = 257.10 g/mol), which could serve as a structural analog for comparison .

Properties
CAS No. |
95535-76-5 |
|---|---|
Molecular Formula |
LiSW |
Molecular Weight |
222.9 g/mol |
InChI |
InChI=1S/Li.S.W |
InChI Key |
CHYUTRCGWKVSTM-UHFFFAOYSA-N |
Canonical SMILES |
[Li].S=[W] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The initial reaction leads to the formation of an intermediate compound.
Final Synthesis: The intermediate is then subjected to further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and quality of the starting materials.
Reaction Control: Maintaining optimal reaction conditions to maximize yield and minimize by-products.
Purification: Using techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Conclusion
The compound identified by CAS number 71330947 is a versatile chemical entity with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a subject of ongoing research and interest.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The following table synthesizes data from , and 20 to compare CID 71330947 with structurally related compounds:
Key Observations:
- Structural Motifs : this compound and CID 737737 likely share a brominated benzothiophene core, which enhances aromatic stability and influences electronic properties. Bromine substituents increase molecular weight and polarity, affecting bioavailability .
- Enzyme Interactions: Both CID 737737 and this compound may target CYP1A2, a cytochrome P450 enzyme involved in drug metabolism.
- Activity vs. CID 46907796 : Unlike CID 46907796, which inhibits Nrf2 (a redox-sensitive transcription factor), this compound’s hypothetical activity aligns more with direct enzyme modulation rather than transcriptional regulation .
Methodological Insights
- Analytical Techniques: CID-based fragmentation in mass spectrometry () is critical for elucidating the structure of CID 71330946. For example, LC-ESI-MS with in-source CID can differentiate isomers like ginsenosides, a strategy applicable to this compound’s characterization .
- Synthetic Pathways: outlines synthetic routes for brominated benzothiophenes using硫酰氯 (thionyl chloride) and ethanol, suggesting plausible methods for this compound’s synthesis .
Research Findings and Implications
Pharmacological Potential
If this compound mirrors the properties of CID 737737, it may serve as a lead compound for targeting CYP1A2 in drug discovery. However, its bromine substituent could pose toxicity concerns, as noted in ’s toxicity warnings for analogous compounds .
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